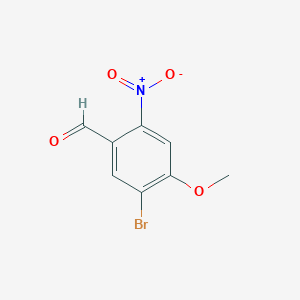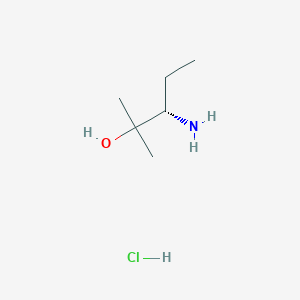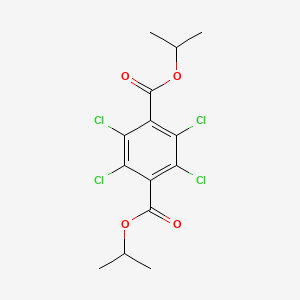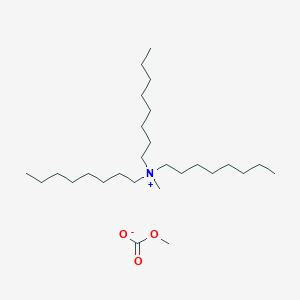
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline, also known as 3-DIPH, is an organic compound that has been widely studied in recent years due to its potential applications in scientific research and laboratory experiments. 3-DIPH is a synthetic compound that is composed of two aromatic rings and two heterocyclic rings. It is a colorless, water-soluble compound that is relatively stable at room temperature. The compound has been found to be useful in a variety of applications due to its unique properties.
Mécanisme D'action
The exact mechanism of action of 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline is not well understood. However, it is believed that the compound interacts with proteins and other biomolecules in the body. It is thought to bind to specific proteins, altering their structure and function. This binding can affect the activity of enzymes, hormones, and other molecules in the body. Additionally, 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline can interact with DNA and RNA, affecting their structure and function.
Biochemical and Physiological Effects
The effects of 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline on biochemical and physiological processes are not well understood. However, studies have shown that the compound can affect the activity of enzymes, hormones, and other molecules in the body. Additionally, 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline can interact with DNA and RNA, affecting their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline in laboratory experiments include its water solubility, stability at room temperature, and ability to interact with proteins and other biomolecules. Additionally, 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline is relatively easy to synthesize. However, the compound is not well understood and its effects on biochemical and physiological processes are not well understood. Additionally, the compound is not widely available and is relatively expensive.
Orientations Futures
There are a number of potential future directions for research on 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline. These include further investigations into the compound’s mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development and environmental research. Additionally, further research could be done to investigate the compound’s potential use in drug delivery systems and its potential use as a biomarker. Additionally, further research could be done to investigate the compound’s potential use in the development of new therapeutic agents. Finally, further research could be done to investigate the compound’s potential use in the development of new diagnostic tools and its potential use in the development of new therapeutic strategies.
Méthodes De Synthèse
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline can be synthesized using a variety of methods. The most common method is the reaction of 2,4-dichlorophenoxypropionic acid with hydrazidylbenzene in the presence of an acid catalyst. This reaction produces a diacylated hydrazone intermediate which is then reacted with 5-iodo-2-oxoindoline in the presence of a base catalyst. The reaction produces 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline as the final product.
Applications De Recherche Scientifique
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline is a useful compound for many scientific applications. It has been used in a variety of studies to investigate the structure and function of proteins and other biomolecules. It has been used to study the effects of drugs on biological systems, as well as to study the effects of environmental toxins on living organisms. Additionally, 3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline has been used in studies to investigate the structure and function of enzymes, as well as to investigate the structure and function of DNA and RNA.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2IN3O3/c1-8(26-14-5-2-9(18)6-12(14)19)16(24)23-22-15-11-7-10(20)3-4-13(11)21-17(15)25/h2-8,21,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGFEZWDMUSATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N=NC1=C(NC2=C1C=C(C=C2)I)O)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,4-Dichlorophenoxy)propionylhydrazidyl)-5-iodo-2-oxoindoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)




![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)


